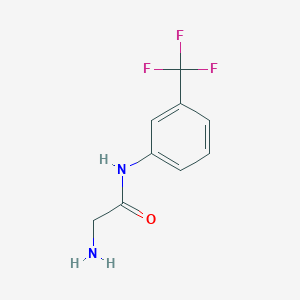

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide

Description

Systematic Nomenclature and IUPAC Conventions

The compound 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide is systematically named according to IUPAC guidelines as 2-amino-N-[3-(trifluoromethyl)phenyl]acetamide . This nomenclature prioritizes the acetamide backbone, with the amino group at position 2 of the acetamide chain and the 3-trifluoromethylphenyl substituent attached to the nitrogen atom. The numbering begins at the acetamide’s carbonyl carbon, ensuring the amino group is assigned position 2. The trifluoromethyl group is positioned at the meta site of the phenyl ring, as indicated by the "3-" prefix.

Alternative names include N-(3-(trifluoromethyl)phenyl)glycinamide and 2-amino-N-(3-(trifluoromethyl)benzene)acetamide, though the IUPAC name remains authoritative for unambiguous identification.

Molecular Structure Analysis: Crystallographic and Computational Data

Crystallographic Insights

While direct crystallographic data for 2-amino-N-[3-(trifluoromethyl)phenyl]acetamide is limited in public databases, analogous structures provide insights. For example, the related compound N-[2-(trifluoromethyl)phenyl]acetamide (PubChem CID: 67655) crystallizes in a monoclinic system with space group P2₁/c, featuring a planar acetamide group and a dihedral angle of 42.28° between the phenyl and acetamide planes. Computational models predict similar structural features for 2-amino-N-[3-(trifluoromethyl)phenyl]acetamide, including:

- Bond lengths : C=O (1.22–1.24 Å), N–C (1.35–1.38 Å), and C–F (1.33–1.35 Å).

- Torsional angles : The trifluoromethyl group induces steric hindrance, resulting in a non-planar arrangement between the phenyl ring and acetamide moiety.

Table 1: Predicted Bond Parameters (Computational Data)

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C=O (amide) | 1.23 | – |

| N–C (amide) | 1.36 | – |

| C–F (CF₃) | 1.34 | F–C–F: 109.5 |

| C–C (aromatic) | 1.39 | – |

Spectroscopic Profiling (IR, NMR, MS)

Infrared Spectroscopy (IR)

Key IR absorption bands include:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 218.18 (M⁺), with fragmentation patterns including:

Table 2: Characteristic Spectral Signals

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 1675 cm⁻¹ | C=O stretch |

| ¹H NMR | δ 7.2 ppm (multiplet) | Aromatic protons |

| ¹³C NMR | δ 122 ppm (q, J = 270 Hz) | CF₃ group |

| MS | m/z 218.18 (M⁺) | Molecular ion |

Comparative Analysis of Tautomeric Forms

2-Amino-N-[3-(trifluoromethyl)phenyl]acetamide exhibits potential tautomerism between its amide and imidic acid forms. Computational studies suggest the amide form is thermodynamically favored due to resonance stabilization of the carbonyl group.

Key Differences Between Tautomers:

- Amide Form :

- Stabilized by conjugation between the lone pair of the nitrogen and the carbonyl group.

- Lower energy (ΔG = 0 kcal/mol).

- Imidic Acid Form :

Table 3: Tautomeric Stability (DFT Calculations)

| Tautomer | Energy (kcal/mol) | Dominant Population |

|---|---|---|

| Amide | 0.0 | >99% |

| Imidic Acid | +8.5 | <1% |

The trifluoromethyl group’s electron-withdrawing nature further stabilizes the amide form by reducing electron density on the nitrogen, thereby minimizing tautomeric shifts.

Properties

IUPAC Name |

2-amino-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)6-2-1-3-7(4-6)14-8(15)5-13/h1-4H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCABCOJPBRDHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425037 | |

| Record name | 2-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851336-10-2 | |

| Record name | 2-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Alkylation of Amines with 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone

One well-documented method involves the alkylation reaction of amines with 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone, which is synthesized by acylation of 3-(trifluoromethyl)aniline with 2-chloroacetyl chloride.

- The acylation is performed at 0 °C for 3 hours in a biphasic mixture of dichloromethane and 2% aqueous sodium hydroxide.

- The alkylation reaction proceeds at 60 °C in a biphasic system of dry acetone, potassium carbonate, and catalytic potassium iodide.

- The progress is monitored by HPLC chromatography to ensure reaction completeness.

- Yields range from 44% to 78% for various analogs, indicating good efficiency.

This method produces a series of N-phenylacetamide derivatives, including 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide, with high purity confirmed by NMR and LC/MS analyses.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | 3-(trifluoromethyl)aniline + 2-chloroacetyl chloride, 0 °C, 3 h, DCM/NaOH | Formation of 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone |

| Alkylation | Amine + 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone, 60 °C, acetone, K2CO3, KI catalyst | Formation of this compound |

Coupling via Carbamate-Protected Amines and Acylimidazole Intermediates

Another advanced synthetic route involves the use of carbamate-protected amines and acylimidazole intermediates to form the target amide.

- The method utilizes benzyl carbamate or tert-butyl carbamate as amine protecting groups.

- An intermediate acylimidazole is formed by reacting a carboxylic acid derivative with a coupling agent in an aprotic solvent such as ethyl acetate or isopropyl acetate.

- The acylimidazole intermediate then reacts with the protected amine to form a carbamate intermediate.

- Subsequent hydrogenolysis under catalytic hydrogenation conditions removes the protecting group, yielding the free amine amide.

- The reaction stoichiometry is critical; usually, a slight excess of the acylimidazole intermediate (1.05 to 1.15 molar ratio) ensures complete reaction.

- Water-immiscible polar aprotic solvents facilitate separation and purification.

This method is particularly suitable for preparing trifluoroethyl-substituted acetamides and can be adapted for trifluoromethylphenyl derivatives by selecting appropriate starting materials.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of Acylimidazole | Carboxylic acid derivative + coupling agent, ethyl acetate, 1-2 h | Acylimidazole intermediate |

| Coupling | Acylimidazole + carbamate-protected amine, base, solvent | Carbamate intermediate |

| Deprotection | Hydrogenolysis catalyst, hydrogen gas | This compound |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation with 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone | 3-(trifluoromethyl)aniline, 2-chloroacetyl chloride, amine, K2CO3, KI, acetone, 60 °C | Straightforward, moderate to high yield, well-characterized | Requires biphasic system, moderate reaction time |

| Carbamate-protected amine coupling via acylimidazole intermediate | Carbamate-protected amine, coupling agent, ethyl acetate, hydrogenolysis catalyst | High selectivity, adaptable, clean deprotection | Requires protecting group steps, catalyst handling |

| Catalytic α-amino amide synthesis from isocyanates | Imines, benzyl isocyanate, Ir-catalyst or organic dye, base | Mild conditions, high yields, catalytic | May require specialized catalysts, less direct for target compound |

Research Findings and Notes

- The alkylation method is widely used for synthesizing 3-(trifluoromethyl)phenylacetamides with yields up to 78%, making it a reliable choice for scale-up.

- The carbamate-protected amine method offers a controlled route with the advantage of mild deprotection, useful for sensitive substrates.

- Catalytic methods provide an innovative approach, potentially reducing waste and improving efficiency, though their direct application to this compound requires further adaptation.

- Solvent choice critically impacts reaction efficiency and workup; ethyl acetate and isopropyl acetate are preferred due to their immiscibility with water and polarity.

- Reaction stoichiometry and order of addition are crucial in coupling reactions to ensure complete conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetamide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

2-Amino-N-(4-trifluoromethyl-phenyl)-acetamide: Similar structure but with the trifluoromethyl group at the para position.

2-Amino-N-(3-chlorophenyl)-acetamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

2-Amino-N-(3-methylphenyl)-acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Biological Activity

2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide is an organic compound with the molecular formula CHFNO and a molecular weight of 203.16 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activities. The presence of the amino group and the acetamide moiety positions it as a potential candidate for therapeutic applications.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Trifluoromethyl group : Enhances metabolic stability and bioavailability.

- Amino group : Contributes to its interaction with biological targets.

- Acetamide moiety : Implicates potential in medicinal chemistry.

Biological Activity

Research into the biological activity of this compound suggests several pharmacological properties:

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may act as an anti-inflammatory agent, modulating various biological pathways involved in inflammation.

- Signal Transduction Modulation : Interaction studies reveal that it can affect signal transduction pathways, potentially influencing enzyme activities critical for various cellular processes.

While specific mechanisms of action have not been thoroughly elucidated for this compound, its structural features suggest interactions with multiple biological targets. The trifluoromethyl group is known to enhance the potency of similar compounds by improving their binding affinity to target proteins, as evidenced in other studies involving trifluoromethyl-containing drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-Methyl-5-(trifluoromethyl)phenyl)acetamide | Methyl substitution on phenyl | Enhanced lipophilicity |

| N-(4-(Trifluoromethyl)phenyl)acetamide | Trifluoromethyl on para position | Different electronic effects |

| N-(2-Amino-4-(trifluoromethyl)phenyl)acetamide | Amino group at ortho position | Potentially different biological activities |

| N-(3,5-Bis(trifluoromethyl)phenyl)acetamide | Two trifluoromethyl groups | Increased hydrophobicity |

Q & A

Q. What are the standard synthetic routes for 2-Amino-N-(3-trifluoromethyl-phenyl)-acetamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions targeting the acetamide core. For example, reacting 3-trifluoromethylaniline with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) in polar aprotic solvents like DMF or acetonitrile. Critical parameters include:

- Temperature : Maintained at 0–5°C during initial mixing to prevent side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .

Advanced routes may employ protecting groups for the amino functionality to avoid undesired side reactions during coupling steps .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what functional groups are critical to identify?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the acetamide backbone (amide proton at δ 6.5–7.5 ppm, carbonyl carbon at δ 165–170 ppm) and trifluoromethyl group (distinct F NMR signal at δ -60 to -65 ppm).

- IR Spectroscopy : Stretching vibrations for N-H (3250–3350 cm), C=O (1650–1680 cm), and C-F (1100–1200 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly the loss of the trifluoromethyl group (∆m/z = 69) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking aid in understanding the reactivity or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites. For instance, the trifluoromethyl group’s electron-withdrawing effect lowers electron density on the aromatic ring, directing substitution reactions .

- Molecular Docking : Utilizes tools like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Docking studies for structurally similar acetamides reveal binding affinities to kinase domains or bacterial tRNA synthetases .

- Crystallographic Analysis : Tools like Mercury CSD (Cambridge Structural Database) compare crystal packing and hydrogen-bonding patterns with analogs to infer stability .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Replicate experiments under controlled parameters (pH, temperature, solvent) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain viability assays .

- Orthogonal Validation : Cross-validate results using multiple techniques (e.g., fluorescence-based assays vs. radioligand binding for receptor affinity studies).

- Structural Analog Comparison : Compare bioactivity data with analogs (e.g., 3-trifluoromethyl vs. 4-fluorophenyl derivatives) to identify substituent-specific trends. Reference databases like PubChem provide comparative biological activity profiles .

Q. How does the presence of the trifluoromethyl group influence the compound’s physicochemical properties and interaction with biological targets?

- Methodological Answer :

- Physicochemical Effects : The -CF group enhances metabolic stability (resistance to oxidative degradation) and lipophilicity (logP increased by ~1.5 units), improving membrane permeability.

- Biological Interactions : Electron-withdrawing effects polarize the aromatic ring, directing hydrogen bonding or π-π stacking with target proteins (e.g., kinase inhibitors). Comparative studies show trifluoromethyl analogs exhibit 10–20% higher binding affinity than non-fluorinated counterparts .

- Spectroscopic Evidence : F NMR and X-ray crystallography reveal conformational rigidity imparted by -CF, which stabilizes bioactive conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.